molecular formula C12H16FN B11736174 1-(5-Fluoro-2-methylphenyl)cyclopentanamine

1-(5-Fluoro-2-methylphenyl)cyclopentanamine

Cat. No.: B11736174
M. Wt: 193.26 g/mol
InChI Key: PUANAEGEXURVOO-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)cyclopentanamine is a chemical compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol. It is known for its utility in research, particularly in the fields of chemistry and biology. The compound features a cyclopentane ring substituted with a 5-fluoro-2-methylphenyl group and an amine group, making it a valuable building block in synthetic chemistry.

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzene and cyclopentanone.

    Reaction Conditions: The cyclopentanone is first converted to cyclopentanone oxime, which is then reduced to cyclopentylamine. The 5-fluoro-2-methylbenzene undergoes a Friedel-Crafts acylation to introduce the cyclopentylamine group.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity.

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine group.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclopentanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites, while the fluorine atom may enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(5-Fluoro-2-methylphenyl)cyclopentanamine can be compared with similar compounds such as:

    1-(2-Methylphenyl)cyclopentanamine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    1-(5-Chloro-2-methylphenyl)cyclopentanamine: Substitutes chlorine for fluorine, leading to variations in chemical behavior and biological activity.

    1-(5-Bromo-2-methylphenyl)cyclopentanamine:

These comparisons highlight the unique properties of this compound, particularly its enhanced binding affinity and reactivity due to the fluorine substitution.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H16FN/c1-9-4-5-10(13)8-11(9)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3

InChI Key

PUANAEGEXURVOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CCCC2)N

Origin of Product

United States

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